REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].CC(C)([O-])C.[K+].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:30])[CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[CH:24]=2)=[CH:17][C:16]=1[F:31]>O1CCCC1>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:30])[CH:22]([C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[CH:24]=2)[CH2:3][CH:2]([CH3:4])[C:1]([O:6][CH3:7])=[O:5])=[CH:17][C:16]=1[F:31] |f:1.2|
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Name
|
|
Quantity
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125 g
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Type
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reactant
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Smiles
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C(C(=C)C)(=O)OC
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Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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327 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)C(CC1=CC(=CC=C1)Cl)=O)F
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Name
|
|
Quantity
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2.61 L
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 1 hour at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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warmed to ambient temperature
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Type
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STIRRING
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Details
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stirred for 12 hours
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Duration
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12 h
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Type
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CUSTOM
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Details
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On completion, the reaction was quenched with water (1.0 L)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×2.5 L)
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Type
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WASH
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Details
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The combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
to get the crude material which
|
Type
|
CUSTOM
|
Details
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was purified by flash column chromatography (silica gel: 60 to 120 mesh, product eluted in 4% ethyl acetate in hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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ClC1=C(C=C(C=C1)C(C(CC(C(=O)OC)C)C1=CC(=CC=C1)Cl)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |